molecular formula C20H16F3N3O B2991037 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one CAS No. 1024537-54-9

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one

Cat. No.: B2991037
CAS No.: 1024537-54-9
M. Wt: 371.363
InChI Key: VMQHZGVLTIHDDQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is a heterocyclic compound featuring an indenopyrazol-4-one core substituted with a tert-butyl group at position 3 and a 5-(trifluoromethyl)pyridyl moiety at position 1.

Properties

IUPAC Name

3-tert-butyl-1-[5-(trifluoromethyl)pyridin-2-yl]indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c1-19(2,3)18-15-16(12-6-4-5-7-13(12)17(15)27)26(25-18)14-9-8-11(10-24-14)20(21,22)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHZGVLTIHDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno-pyrazolone core, followed by the introduction of the tert-butyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like DMF, dichloromethane, and ethanol. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of the trifluoromethyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, enabling comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target: 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one 3-tert-butyl, 1-(5-CF₃-pyridyl) C₂₂H₁₇F₃N₄O 434.39 g/mol (calc.) Predicted high lipophilicity (CF₃ group), potential bioactivity (pyridyl motif)
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one 3-tert-butyl, 2-phenyl C₂₀H₁₈N₂O 302.37 g/mol Non-hazardous (no GHS classification); limited toxicological data
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one 3-tert-butyl C₁₄H₁₄N₂O 226.27 g/mol Minimal substituents; baseline for structure-activity comparisons
3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one 3-tert-butyl, 2-methyl, 6-nitro C₁₅H₁₅N₃O₃ 285.30 g/mol High density (1.36 g/cm³), acidic pKa (-2.11); nitro group enhances reactivity
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-yl)(2-chloro-5-nitrophenyl)formamide 3-tert-butyl, 1-methyl, 6-(2-Cl-5-NO₂-benzamide) C₂₃H₂₀ClN₅O₄ 490.89 g/mol Polar substituents (amide, nitro) likely improve solubility

Structural and Electronic Effects

  • This may enhance binding affinity in biological targets compared to simpler derivatives.

Physicochemical Properties

  • Melting Points : While direct data for the target is unavailable, analogs with nitro groups (e.g., 163–166°C in ) suggest that polar substituents elevate melting points. The target’s bulky tert-butyl and pyridyl groups may similarly increase thermal stability.
  • Acidity/Basicity: The pKa of the indenopyrazolone core is influenced by substituents. For example, the nitro group in lowers pKa to -2.11, whereas the target’s CF₃-pyridyl moiety may further modulate acidity.

Research Implications and Gaps

  • Synthesis Challenges : The steric bulk of the tert-butyl and trifluoromethylpyridyl groups may complicate synthetic routes, necessitating optimized catalysts (e.g., Pd-based cross-coupling as in ).
  • Data Limitations : Key parameters (e.g., solubility, stability) for the target compound remain unstudied. Experimental validation is required to confirm computational predictions.

Biological Activity

3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is a complex organic compound with the molecular formula C20H16F3N3OC_{20}H_{16}F_{3}N_{3}O and a molecular weight of 371.36 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C20H16F3N3OC_{20}H_{16}F_{3}N_{3}O
  • Molecular Weight : 371.36 g/mol
  • CAS Number : 1024537-54-9
  • Structure : The compound features a pyrazole ring fused with an indeno structure and a pyridine moiety substituted with trifluoromethyl and tert-butyl groups.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been screened against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results suggest that compounds containing the pyrazole core can inhibit bacterial growth effectively.

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
Pyrazole Derivative AS. aureus2120
Pyrazole Derivative BE. coli3125
Standard (Ciprofloxacin)S. aureus23≤0.25
Standard (Ciprofloxacin)E. coli32≤0.25

The above table illustrates the comparative antimicrobial efficacy of various pyrazole derivatives against standard drugs, highlighting the potential of the compound to exhibit similar or enhanced activity.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of pyrazole derivatives. Studies have shown that certain compounds can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell proliferation and survival.

A notable study reported that specific analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Membrane Integrity : The hydrophobic nature of the tert-butyl group may enhance membrane permeability, leading to cell lysis.
  • Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules could alter cellular responses to external stimuli.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation examined a series of pyrazole derivatives, including those structurally related to our compound, revealing significant antibacterial activity against multi-drug resistant strains.
    • Methodology : The study utilized standard disk diffusion methods to assess antibacterial efficacy.
    • Findings : Compounds exhibited inhibition zones comparable to established antibiotics, suggesting potential clinical applications.
  • Cancer Cell Line Study : Another research focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines.
    • Results : The study found that certain derivatives induced apoptosis via caspase activation pathways, indicating their role as potential anticancer agents.

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